molecular formula C4H12ClN3O2S B1469503 Piperazine-1-sulfonamide hydrochloride CAS No. 1403952-74-8

Piperazine-1-sulfonamide hydrochloride

Cat. No. B1469503
M. Wt: 201.68 g/mol
InChI Key: NYTDLUUDHUJBJW-UHFFFAOYSA-N
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Description

Piperazine-1-sulfonamide hydrochloride is a chemical compound with the formula C4H12CLN3O2S . It is a building block used in the field of chemistry .


Synthesis Analysis

Piperazine Sulfonamide analogs have been synthesized and characterized by different spectroscopic techniques . The synthesis of piperazines has seen major advances, particularly in the C–H functionalization of the carbon atoms of the piperazine ring .


Molecular Structure Analysis

The structure of a similar compound, 4-phenyl-piperazine-1-sulfonamide, was determined by X-ray crystallography . It crystallized in a monoclinic system .


Chemical Reactions Analysis

Piperazine-based compounds have been used in the synthesis of various ligands and metal complexes . They have also been used in the field of catalysis and metal organic frameworks (MOFs) .

Scientific Research Applications

Alzheimer's Disease Research Piperazine-1-sulfonamide hydrochloride has been investigated for its therapeutic potential in Alzheimer's disease. A study designed a series of 2-furoyl piperazine-based sulfonamide derivatives to target Alzheimer's, evaluating their inhibitory potential against butyrylcholinesterase (BChE). The compounds exhibited promise as lead compounds for Alzheimer's treatment, supported by both in vitro and in silico results (Hassan et al., 2019). Similarly, another research synthesized derivatives of 2-furoic piperazide, a variant of piperazine-1-sulfonamide hydrochloride, which showed inhibitory potential against enzymes linked with type 2 diabetes and Alzheimer's diseases (Abbasi et al., 2018).

Diabetes Research Piperazine sulfonamide analogs have been synthesized and evaluated for α-amylase inhibition, showing significant inhibitory effects, which could be relevant in the treatment of type 2 diabetes. The study involved molecular docking studies to understand the binding interactions of these compounds (Taha et al., 2017).

Cancer Research In the field of cancer research, sulfonamides incorporating piperazinyl-ureido moieties were synthesized, targeting various isoforms of carbonic anhydrase. This approach was particularly relevant for developing anti-cancer therapeutics, as these compounds showed potential against tumor-associated enzymes (Congiu et al., 2015). Additionally, novel 1-benzhydryl-sulfonyl-piperazine derivatives were evaluated for their efficacy in inhibiting breast cancer cell proliferation, with certain compounds showing significant activity (Kumar et al., 2007).

Antimicrobial Research Research in antimicrobial applications involved synthesizing novel substituted 1-benzhydryl-piperazine sulfonamide and benzamide derivatives, evaluating their activities against various bacterial strains. Certain compounds showed potent antimicrobial activities, comparing favorably to standard drugs (Kumar et al., 2008).

HIV Research Piperazine-based compounds have also been explored in HIV research. A study designed and synthesized piperazine sulfonamide cores leading to potent HIV-1 protease inhibitors, showing significant improvements in enzyme binding affinity and antiviral activity (Bungard et al., 2017).

Safety And Hazards

Piperazine-1-sulfonamide hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Piperazine-based compounds are gaining prominence in today’s research due to their wide use in medicinal chemistry . They find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties . Future research may focus on the synthesis and application of different piperazine derivatives and their metal complexes .

properties

IUPAC Name

piperazine-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3O2S.ClH/c5-10(8,9)7-3-1-6-2-4-7;/h6H,1-4H2,(H2,5,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTDLUUDHUJBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine-1-sulfonamide hydrochloride

CAS RN

1403952-74-8
Record name piperazine-1-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TL Gallinger, W Obermann… - Archiv der …, 2023 - Wiley Online Library
Schistosomiasis or bilharzia is caused by blood flukes of the genus Schistosoma and represents a considerable health and economic burden in tropical and subtropical regions. The …
Number of citations: 4 onlinelibrary.wiley.com

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